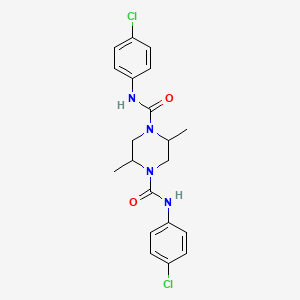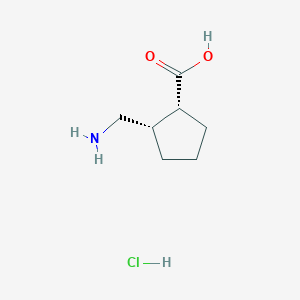
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride, also known as (R)-baclofen, is a chiral derivative of gamma-aminobutyric acid (GABA). It is a selective agonist of GABA-B receptors and is commonly used as a muscle relaxant and antispasmodic agent. In recent years, (R)-baclofen has also gained attention for its potential use in treating addiction, chronic pain, and other neurological disorders.
Wirkmechanismus
(R)-baclofen acts as a selective agonist of GABA-B receptors, which are found throughout the central nervous system. Activation of GABA-B receptors leads to inhibition of neurotransmitter release and a reduction in neuronal excitability. This results in a range of effects, including muscle relaxation, sedation, and analgesia.
Biochemische Und Physiologische Effekte
(R)-baclofen has a range of biochemical and physiological effects, including muscle relaxation, sedation, and analgesia. It has also been shown to modulate the release of dopamine and other neurotransmitters, which may underlie its efficacy in treating addiction.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-baclofen has several advantages as a research tool, including its selectivity for GABA-B receptors and its ability to modulate dopamine release. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are several potential future directions for research on (R)-baclofen. One area of interest is its potential use in treating other neurological disorders, such as epilepsy and schizophrenia. Another area of interest is its use in combination with other drugs, such as opioids, to enhance their analgesic effects. Additionally, there is ongoing research into the development of more potent and selective GABA-B agonists.
Synthesemethoden
(R)-baclofen can be synthesized using a variety of methods, including resolution of racemic baclofen, asymmetric synthesis, and enzymatic resolution. One commonly used method involves the resolution of racemic baclofen using a chiral acid, such as tartaric acid, to selectively crystallize the (R)-enantiomer.
Wissenschaftliche Forschungsanwendungen
(R)-baclofen has been the subject of numerous scientific studies, particularly in the fields of addiction and pain management. It has been shown to reduce drug-seeking behavior in animal models of addiction and has demonstrated efficacy in treating alcoholism, cocaine addiction, and opioid withdrawal. In the field of pain management, (R)-baclofen has shown promise in treating chronic pain conditions such as fibromyalgia and neuropathic pain.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBIGQLMSHBUNO-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-5-[(E)-(dimethylamino)methylidene]-2-oxo-2,5-dihydro-3-furancarbonitrile](/img/structure/B2910110.png)
![(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2910114.png)
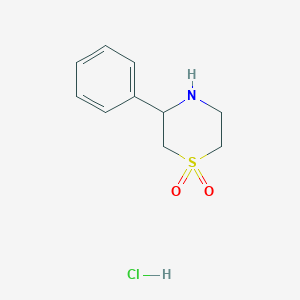
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2910116.png)
![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2910117.png)
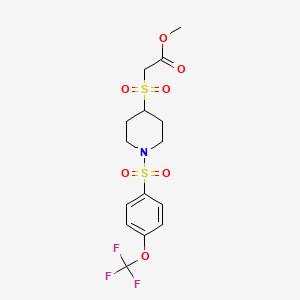
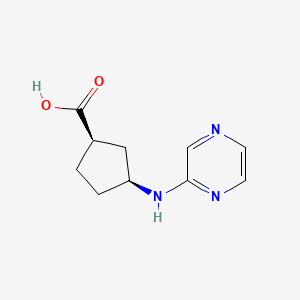
![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)
![(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime](/img/structure/B2910122.png)
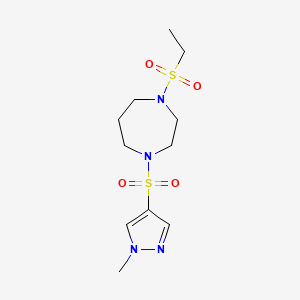
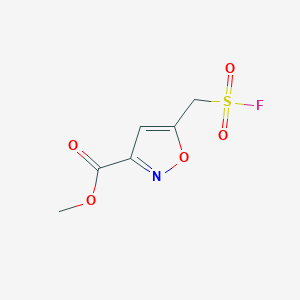
![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)

